Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is a chemical compound with the molecular formula and a molecular weight of approximately 269.09 g/mol. It is classified as a bromo derivative of succinic acid and is notable for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its specific stereochemistry, denoted by the (2S,3S) configuration, which plays a crucial role in its reactivity and biological activity.
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate falls under the category of organic compounds, specifically as a brominated derivative of a dicarboxylic acid. Its classification includes:
The synthesis of Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate typically involves the following steps:
In a typical procedure:
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate features a bromo substituent on one of the carbon atoms of the succinate backbone. Its structural representation can be summarized as follows:
The compound's exact mass is approximately 267.995 g/mol, with a polar surface area of 72.83 Ų and a logP value of 0.237, indicating its hydrophilic nature .
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate can undergo various chemical transformations:
The reactivity of this compound is largely influenced by its stereochemistry and functional groups, allowing for diverse synthetic applications in organic chemistry .
The mechanism of action for Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate primarily involves its role as an intermediate in organic synthesis. The presence of both a bromo and a hydroxyl group allows it to act as a versatile building block for further chemical transformations.
The compound's ability to undergo substitution reactions makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Relevant data indicate that this compound can be handled safely with standard precautions typical for organic halides .
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate finds applications primarily in scientific research and organic synthesis:
The synthesis of enantiomerically pure diethyl (2S,3S)-2-bromo-3-hydroxysuccinate (CAS 80640-14-8) predominantly exploits the chiral pool approach, with diethyl L-tartrate serving as the foundational precursor. The transformation capitalizes on the in situ activation of tartrate’s C2 hydroxyl group, followed by stereoinvertive nucleophilic displacement. Mechanistically, treatment of diethyl L-tartrate with 30% HBr in acetic acid at 0°C generates a C2 bromo-substituted intermediate through protonation-assisted formation of a cyclic acetoxonium ion. This transient species undergoes S~N~2-type displacement by bromide ion, resulting in inversion of configuration at C2 while preserving the S-configuration at C3 [3] [9].
Table 1: Reaction Optimization Parameters for Bromination of Diethyl L-Tartrate
Variable | Optimal Range | Impact on Yield/Purity |
---|---|---|
HBr Equivalents | 4.0 eq | <3 eq: Incomplete reaction |
Temperature | 0°C → 25°C (gradient) | >30°C: Racemization increases |
Reaction Time | 10–12 hours | <8h: Tartrate residue detected |
Purification Method | Silica column chromatography (Hexane:EtOAc=4:1) | Crude purity: 85%; Final purity: >99% |
Critical optimization parameters include strict temperature control during HBr addition (0°C) to suppress diastereomer formation, and stoichiometric excess of HBr (4 equivalents) to drive the reaction to completion. Post-reaction workup involves careful ether extraction and aqueous washes to remove acetic acid residues, yielding a pale yellow oil. Subsequent purification via silica gel chromatography with hexane-ethyl acetate (4:1) delivers the target brominated succinate in 72–76% yield (25–26 g scale), confirmed by optical rotation ([α]²⁵·⁶D = –16.8° in ethanol) and GLC purity >99% [3] [5]. The stereochemical outcome is verified through comparison to literature specific rotation values, confirming retention of the (2S,3S) configuration [8].
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate serves as a pivotal precursor to chiral epoxides through base-induced intramolecular cyclization. This transformation exploits the antiperiplanar alignment of the C2 bromine and C3 hydroxyl groups enforced by the erythro configuration. Treatment with sodium ethoxide in anhydrous ethanol (0.1 M concentration) triggers a concerted dehydrohalogenation via E2 elimination. Stereoelectronic constraints demand that nucleophilic attack (ethoxide) at C3 hydrogen and bromide departure from C2 occur simultaneously in a single plane, yielding diethyl (2R,3R)-2,3-epoxysuccinate with inversion at both stereocenters [3] [9].
Table 2: Base-Mediated Epoxidation Outcomes Under Varied Conditions
Base | Solvent | Temperature | Reaction Time | Epoxide Yield | Stereoselectivity |
---|---|---|---|---|---|
Sodium ethoxide (1.2 eq) | Anhydrous EtOH | 0–10°C | 2.5 hours | 85–90% | >99% (2R,3R) |
DBU (1.5 eq) | Ether | 25°C | 12 hours | 78% | 95% |
K₂CO₃ (2.0 eq) | Acetone | 50°C | 24 hours | 42% | 88% |
Reaction precision requires dropwise addition of sodium ethoxide (1.2 equivalents) to the brominated succinate at 0°C over 2 hours to prevent epimerization or hydrolysis. The base concentration is critical—excess (>1.5 eq) promotes ester saponification, while insufficient base (<0.9 eq) leaves uncyclized material. Quenching with acetic acid (0.25 equivalents) precisely neutralizes residual base without epoxide ring opening. Subsequent vacuum distillation (97–98°C at 0.9 mm Hg) isolates the epoxide as a colorless oil in 85–90% yield, characterized by specific rotation ([α]²⁵D = –110° in ethanol) and GLC homogeneity [3]. The stereochemical integrity of this process enables downstream synthesis of azido derivatives for protease inhibitor development [9].
While diastereoselective synthesis from tartrate dominates industrial production, catalytic asymmetric methods for synthesizing brominated succinates remain an area of active investigation. Current approaches face challenges in simultaneously controlling C2 (bromine) and C3 (hydroxyl) stereocenters with >95% ee. Transition metal catalysts featuring chiral bisphosphine ligands (e.g., BINAP) have demonstrated moderate success in asymmetric bromohydroxylation of fumarate esters but suffer from regiochemical inconsistencies and erosion of enantiopurity at elevated temperatures [5] [9].
Table 3: Asymmetric Catalysis Approaches for Brominated Succinate Synthesis
Catalyst System | Substrate | ee (%) | Limitations | Potential Optimization Pathways |
---|---|---|---|---|
(R)-BINAP-Pd(OAc)₂ | Diethyl fumarate | 78–82 | Competing β-elimination | Low-temperature catalysis (–20°C) |
Salen-Co(III)/NBS | Diethyl maleate | 85 | Requires stoichiometric oxidant | Electrochemical Br⁺ generation |
Lipase-CALB/H₂O₂-NBS | Dibenzyl fumarate | 91 | Limited to hydrophobic esters | Solvent engineering (ionic liquids) |
Enzyme-mediated resolutions show promise for enhancing enantiopurity. Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (2R,3R) enantiomer of racemic bromohydrin succinates, enabling kinetic separation. However, maximum theoretical yield caps at 50%, rendering this method inefficient for large-scale synthesis [5]. Unresolved challenges include catalyst deactivation by bromide ions and insufficient steric differentiation between C2 and C3 substituents during asymmetric induction. Future research should explore bifunctional organocatalysts capable of activating both electrophilic bromine sources and carbonyl groups simultaneously while enforcing a chiral environment [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: